molecular formula C19H24N4O4 B274329 1-(1-Adamantyl)-1-propanone {2,4-bisnitrophenyl}hydrazone

1-(1-Adamantyl)-1-propanone {2,4-bisnitrophenyl}hydrazone

Cat. No. B274329
M. Wt: 372.4 g/mol
InChI Key: ZOOUBZHWRXKNPH-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantyl)-1-propanone {2,4-bisnitrophenyl}hydrazone, also known as ADP-2,4-DNP, is a chemical compound that has been widely used in scientific research. This compound is a hydrazone derivative of 1-(1-adamantyl) propan-2-one and 2,4-dinitrophenylhydrazine. ADP-2,4-DNP has been utilized in various biochemical and physiological experiments due to its unique properties.

Mechanism of Action

1-(1-Adamantyl)-1-propanone {2,4-bisnitrophenyl}hydrazone acts as a potent scavenger of ROS, which are known to play a crucial role in various pathological conditions. The compound reacts with ROS and prevents them from causing oxidative damage to cellular components such as lipids, proteins, and DNA. The mechanism of action of this compound has been extensively studied, and it has been shown to be highly effective in reducing oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been demonstrated to protect cells from oxidative stress-induced apoptosis and to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to improve mitochondrial function and to enhance glucose uptake in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(1-Adamantyl)-1-propanone {2,4-bisnitrophenyl}hydrazone in laboratory experiments is its ability to scavenge ROS effectively. The compound is also relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is essential to use appropriate safety measures and to determine the optimal concentration for each experiment.

Future Directions

1-(1-Adamantyl)-1-propanone {2,4-bisnitrophenyl}hydrazone has shown great potential as a tool for investigating various pathological conditions associated with oxidative stress. Future research could focus on exploring the compound's potential in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. Additionally, further studies could investigate the compound's effects on other physiological processes such as metabolism and inflammation.

Synthesis Methods

The synthesis of 1-(1-Adamantyl)-1-propanone {2,4-bisnitrophenyl}hydrazone involves the reaction between 1-(1-adamantyl) propan-2-one and 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction yields a yellow crystalline product that is purified through recrystallization. The purity and identity of the compound are confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-(1-Adamantyl)-1-propanone {2,4-bisnitrophenyl}hydrazone has been widely used in scientific research as a tool for studying various biochemical and physiological processes. One of its most significant applications is in the field of neuroscience, where it has been utilized to investigate the role of reactive oxygen species (ROS) in neuronal cell death. This compound has also been used to study the effects of oxidative stress on mitochondrial function and to investigate the mechanisms of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(E)-1-(1-adamantyl)propylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C19H24N4O4/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-20-16-4-3-15(22(24)25)8-17(16)23(26)27/h3-4,8,12-14,20H,2,5-7,9-11H2,1H3/b21-18+

InChI Key

ZOOUBZHWRXKNPH-DYTRJAOYSA-N

Isomeric SMILES

CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C23CC4CC(C2)CC(C4)C3

SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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